molecular formula C17H24N2O2S B8497258 2-(cyclohexanecarboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(cyclohexanecarboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B8497258
M. Wt: 320.5 g/mol
InChI Key: SOULTYQOEQAZNN-UHFFFAOYSA-N
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Patent
US08338623B2

Procedure details

The product of Example 13 and methylamine were processed as in Examples 29A and 29B to afford the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.20-1.40 (m, 3H), 1.45-1.61 (m, 2H), 1.65-1.73 (m, 1H), 1.78-1.89 (m, 6H), 1.97-2.06 (m, 2H), 2.37 (tt, J=11.6, 3.7, 3.6 Hz, 1H), 2.64-2.73 (m, 4H), 2.98 (d, J=5.1 Hz, 3H), 5.94 (s, 1H), 12.17 (s, 1H); MS (DCI/NH3) m/z 321 (M+H)+; anal. calculated for C17H24N2O2S: C, 63.72; H, 7.55; N, 8.74. Found: C, 63.47; H, 7.45; N, 8.55.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
29B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([NH:9][C:10]2[S:11][C:12]3[CH2:23][CH2:22][CH2:21][CH2:20][C:13]=3[C:14]=2[C:15](OCC)=[O:16])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:24][NH2:25]>>[CH:1]1([C:7]([NH:9][C:10]2[S:11][C:12]3[CH2:23][CH2:22][CH2:21][CH2:20][C:13]=3[C:14]=2[C:15]([NH:25][CH3:24])=[O:16])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)NC=1SC2=C(C1C(=O)OCC)CCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
29B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(=O)NC=1SC2=C(C1C(=O)NC)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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